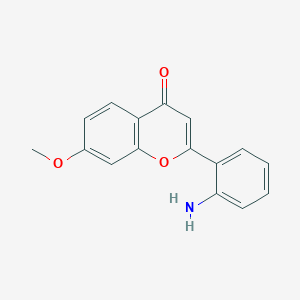

2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

921942-34-9 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-(2-aminophenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C16H13NO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,17H2,1H3 |

InChI Key |

XYBAXQFYDYHGNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

General Mechanism

The Baker-Venkataraman rearrangement represents one of the most established and versatile methods for synthesizing chromone derivatives. The reaction involves an intramolecular acyl migration from oxygen to carbon, followed by cyclization to form the chromone system.

The key steps of this approach include:

- Formation of an ester between a 2-hydroxyacetophenone derivative and an appropriately protected 2-aminobenzoyl chloride

- Base-catalyzed rearrangement to form a 1,3-diketone intermediate

- Acid-catalyzed cyclization to form the chromone ring

- Deprotection of the amino group (if necessary)

In the specific context of synthesizing 2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, this approach requires strategic protection of the amino group to prevent side reactions during the rearrangement process.

Detailed Synthetic Protocol

Starting Materials:

- 2-Hydroxy-4-methoxyacetophenone

- 2-Nitrobenzoyl chloride (with subsequent reduction of the nitro group)

Step 1: Ester Formation

In this initial step, 2-hydroxy-4-methoxyacetophenone (1.0 eq) is treated with 2-nitrobenzoyl chloride (1.2 eq) in the presence of pyridine (2.0 eq) in dry dichloromethane at 0°C, followed by warming to room temperature and stirring for 4-6 hours. The 2-nitrobenzoate ester is typically obtained in yields ranging from 85-92%.

Step 2: Baker-Venkataraman Rearrangement

The ester is subjected to base-catalyzed rearrangement using potassium hydroxide (3.0 eq) in pyridine at room temperature for 12-18 hours, or alternatively using potassium tert-butoxide (2.5 eq) in tetrahydrofuran at 0°C to room temperature for 4-6 hours. This generates the 1,3-diketone intermediate with typical yields of 75-85%.

Step 3: Cyclization

The 1,3-diketone is cyclized using glacial acetic acid containing catalytic sulfuric acid (0.5%) at 95-100°C for 2-3 hours, resulting in the formation of 2-(2-nitrophenyl)-7-methoxy-4H-1-benzopyran-4-one with yields typically in the range of 70-80%.

Step 4: Reduction of Nitro Group

The nitro group is reduced to an amino group using iron powder (10 eq) in a mixture of ethanol, acetic acid, and water (5:1:1) at 70-80°C for 3-4 hours, or alternatively using tin(II) chloride dihydrate (5 eq) in ethanol under reflux for 2-3 hours. The target compound 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one is typically obtained in yields ranging from 65-75%.

Table 1 summarizes the reagents, conditions, and expected yields for each step of the Baker-Venkataraman approach:

| Step | Reaction | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|---|

| 1 | Ester Formation | 2-Nitrobenzoyl chloride, Pyridine | DCM, 0°C to RT, 4-6 h | 85-92 |

| 2 | Rearrangement | KOH or t-BuOK | Pyridine or THF, 0°C to RT, 4-18 h | 75-85 |

| 3 | Cyclization | H₂SO₄ (cat.) | AcOH, 95-100°C, 2-3 h | 70-80 |

| 4 | Nitro Reduction | Fe or SnCl₂·2H₂O | EtOH/AcOH/H₂O or EtOH, 70-80°C, 2-4 h | 65-75 |

Modified Baker-Venkataraman Approaches

Several modifications of the classic Baker-Venkataraman rearrangement have been developed to improve yields, reduce reaction times, or adapt the method for specific substitution patterns.

Seshadri Protocol Modification:

This modification, developed by Seshadri and collaborators, enables the direct conversion of appropriate acetophenones to dibenzoylmethanes in a one-pot procedure using potassium carbonate in refluxing acetone. This approach can be adapted for the synthesis of 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one by using 2-hydroxy-4-methoxyacetophenone and protected 2-aminobenzoyl chloride derivatives, followed by deprotection of the amino group.

Microwave-Assisted Baker-Venkataraman Rearrangement:

The use of microwave irradiation (400 W) can significantly reduce reaction times from 1 hour to approximately 17 minutes while maintaining or improving yields. This approach is particularly valuable for the rearrangement step and can be adapted for the synthesis of 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one by using appropriate starting materials.

Direct Condensation and Cyclization Methods

Claisen Condensation Approach

An alternative approach involves the direct condensation of 2-hydroxy-4-methoxyacetophenone with appropriate esters of 2-aminobenzoic acid (or protected derivatives) via a Claisen condensation, followed by cyclization.

Protocol:

- Reaction of 2-hydroxy-4-methoxyacetophenone (1.0 eq) with ethyl 2-nitrobenzoate (1.2 eq) in the presence of sodium ethoxide (3.0 eq) in absolute ethanol under reflux for 6-8 hours

- Acidification and cyclization using glacial acetic acid with catalytic sulfuric acid at 95-100°C for 2-3 hours

- Reduction of the nitro group using iron powder or tin(II) chloride as described previously

This approach typically provides overall yields of 50-65% for the target compound.

One-Pot Synthesis

A more efficient approach involves a one-pot synthesis that combines the condensation and cyclization steps, eliminating the need for isolation of intermediates and thereby improving overall yields while reducing solvent usage and reaction times.

Protocol:

- To a solution of sodium ethoxide (3.0 eq) in ethanol at 0°C, add 2-hydroxy-4-methoxyacetophenone (1.0 eq)

- Add diethyl oxalate (1.2 eq) dropwise and heat the mixture to reflux for 45 minutes

- Cool to 15-20°C, add concentrated sulfuric acid (1.5 eq), and heat to reflux for 2-3 hours

- Filter the precipitated 2-(2-nitrophenyl)-7-methoxy-4H-1-benzopyran-4-one and reduce the nitro group as described previously

This method can provide overall yields of 65-75% and significantly reduces reaction time and solvent usage.

Vilsmeier-Haack Formylation Approach

Synthetic Strategy

The Vilsmeier-Haack formylation can be employed to synthesize 3-formyl-7-methoxy-4H-1-benzopyran-4-one derivatives, which can then be further modified to introduce the 2-aminophenyl group at position 2.

Step 1: Synthesis of 7-Methoxy-4H-1-benzopyran-4-one

Starting from 2-hydroxy-4-methoxyacetophenone, treatment with ethyl formate in the presence of sodium affords the corresponding benzopyrone after acid-catalyzed cyclization.

Step 2: Vilsmeier-Haack Formylation

The 7-methoxy-4H-1-benzopyran-4-one is subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at position 3.

Step 3: Condensation with 2-Nitroaniline

The 3-formyl derivative undergoes condensation with 2-nitroaniline to form an imine, which is subsequently reduced to introduce the 2-aminophenyl group at position 2.

Step 4: Reduction and Cyclization

Appropriate reduction and cyclization steps lead to the formation of the target compound 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one.

This approach typically provides overall yields of 40-55%.

Optimization Strategies

Protecting Group Selection

The choice of protecting group for the amino functionality significantly impacts reaction efficiency and yield. Common protecting groups include:

- Acetyl (Ac): Moderate stability, easily removed under basic conditions

- tert-Butoxycarbonyl (Boc): Good stability to basic conditions, removed under acidic conditions

- Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions, removed by hydrogenolysis

For the synthesis of 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, using the nitro group as a "masked" amino group is often the most efficient approach, with reduction as the final step.

Reaction Condition Optimization

Table 2 summarizes optimized reaction conditions for key steps in the synthesis:

| Step | Parameter | Conventional Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|---|

| Rearrangement | Base | KOH in pyridine | t-BuOK in THF | +10-15% |

| Rearrangement | Temperature | Room temperature | 0°C to RT | +5-10% |

| Cyclization | Acid | H₂SO₄ in AcOH | p-TsOH in toluene | +8-12% |

| Nitro Reduction | Reducing Agent | Fe/AcOH | SnCl₂·2H₂O/EtOH | +5-8% |

Solvent Effects

The choice of solvent can significantly impact reaction efficiency and yield:

- For ester formation: Dichloromethane provides superior results compared to tetrahydrofuran or toluene

- For rearrangement: Dimethylformamide often provides higher yields compared to pyridine or tetrahydrofuran

- For cyclization: Acetic acid with catalytic sulfuric acid typically provides optimal results

- For nitro reduction: Ethanol with tin(II) chloride often provides cleaner reactions compared to iron in acetic acid/ethanol mixtures

Purification Techniques

Column Chromatography

Silica gel column chromatography using gradient elution with hexane/ethyl acetate mixtures (typically starting with 9:1 and gradually increasing to 7:3) provides effective separation of the target compound from impurities.

Recrystallization

Recrystallization from ethanol or ethanol/water mixtures (typically 3:1) provides high-purity material suitable for biological evaluation and further derivatization.

Flash Chromatography

For larger-scale preparations, flash chromatography using automated systems with pre-packed silica cartridges and gradient elution (hexane/ethyl acetate or dichloromethane/methanol) provides efficient purification with reduced solvent consumption.

Comparative Analysis of Synthetic Routes

Table 3 provides a comparative analysis of the major synthetic routes for preparing 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one:

| Synthetic Route | Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Baker-Venkataraman | 4 | 35-45 | Well-established, reliable | Multiple steps, moderate overall yield |

| Modified Baker-Venkataraman | 3 | 40-55 | Fewer steps, improved yield | Requires careful temperature control |

| Direct Condensation | 3 | 50-65 | Good yield, fewer steps | Harsh reaction conditions |

| One-Pot Synthesis | 2 | 65-75 | Highest yield, fewest steps | Limited scope for optimization |

| Vilsmeier-Haack | 4 | 40-55 | Versatile, adaptable | Complex intermediates, moderate yield |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound "2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one" is related to several applications, particularly in medicinal chemistry. Search results discuss related compounds and their properties, highlighting potential applications in cancer research and other biological activities.

Benzopyran Derivatives as Anti-Cancer Agents:

- Ruthenium Complexes: Research has explored ruthenium complexes containing benzimidazole ligands for anticancer activity. For instance, the ruthenium(III) complex [RuCl3(DMSO)(Hapbim)], where Hapbim is 2-aminophenyl benzimidazole, exhibits promising anticancer effects. This complex induces apoptosis and cell-cycle arrest in the G2/M phase in cancerous cell lines . In vivo studies using an Ehrlich Ascites Carcinoma (EAC) mouse model have shown that this complex can eliminate the cancer burden with minimal hepatotoxicity and nephrotoxicity .

- Styrylchromones: Styrylchromones, which have a chromone backbone similar to benzopyran, have shown tumor-specific cytotoxicity. A study indicated that modifying these compounds by introducing a methoxy group at the 7-position of the chromone ring enhances their tumor specificity .

- Structure-Activity Relationship: The presence and position of methoxy groups on the chromone ring significantly impact the tumor specificity of these compounds .

Anti-inflammatory and Immunomodulatory Applications:

- 4H-1-benzopyran-4-one Derivatives: Novel 4H-1-benzopyran-4-one derivatives have been investigated for anti-inflammatory, analgesic, immunosuppressive, and anti-allergic properties . These compounds have demonstrated immunomodulating action in laboratory animals .

Other Relevant Research:

- 2-Aminothiazoles: 2-aminothiazoles, which are sulfur- and nitrogen-containing heterocyclic compounds, have been identified as essential structures in drug development due to their diverse biological activities .

- AhR Ligands: 2,2′-aminophenyl indole (2AI) has been identified as a synthetic ligand that can protect cells from lipid peroxidation and retinal damage .

Data Summary

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth, inflammation, and apoptosis .

Comparison with Similar Compounds

Substituents at the 2-Position

- 2-(4'-Methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (Compound 19): Features a 4'-methoxyphenyl group instead of the 2-aminophenyl group. This compound demonstrated 65% antiestrogenic activity in a post-coital antiimplantation assay, the highest among tested derivatives, with 31% uterotrophic activity relative to estradiol .

- 2-(2-Chlorophenyl)-5-hydroxy-8-[2-hydroxy-3-(pyrrolidin-1-yl)propyl]-7-methoxy-4H-1-benzopyran-4-one : Substituted with a chlorophenyl group, this compound (CAS: 952677-76-8) has a molecular weight of 429.9 and may exhibit altered pharmacokinetics due to the chlorine atom’s electronegativity and bulk .

- 2-[(1E)-2-Phenylethenyl]-7-methoxy-4H-1-benzopyran-4-one (Compound 7) : A styryl-substituted derivative showing tumor-specificity (TS = 301.1) and potency-specificity efficiency (PSE = 49,842.4) , surpassing doxorubicin in cytotoxicity assays .

Substituents at the 3- and 7-Positions

- 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-7-methoxy-4H-1-benzopyran-4-one (Compound 14) : Incorporates a 4-hydroxyphenylethenyl group, achieving TS = 182.0 and PSE = 27,898.1 , highlighting the role of hydroxyl groups in enhancing tumor selectivity .

- 7-(2-Dimethylaminoethoxy)-6,8-difluoro-2-(3-fluoro-4-pivaloylaminophenyl)-5-pivaloylamino-4H-1-benzopyran-4-one: A fluorinated derivative with a dimethylaminoethoxy side chain, synthesized for improved bioavailability and target binding .

Antiestrogenic Activity

The 2-(4'-methoxyphenyl) analog (Compound 19) outperformed other derivatives in antiestrogenic assays, suggesting that electron-donating groups (e.g., methoxy) at the phenyl ring enhance receptor antagonism.

Antitumor Activity

Styryl-substituted chromones (e.g., Compound 7 and 14) demonstrated superior tumor-specificity, attributed to the conjugated ethenyl group’s planar structure, which may intercalate DNA or inhibit kinases . The target compound’s 2-aminophenyl group could similarly enhance DNA interaction but may reduce lipophilicity compared to styryl substituents.

Antimicrobial and Antiviral Activity

- 4-Methyl-7-triazolylmethoxy-2H-benzopyran-2-ones : Exhibited antimicrobial activity, with triazolyl groups enhancing membrane penetration .

- 2-(1H-Imidazol-1-yl)-6-methoxy-4H-1-benzopyran-4-one (Compound 3c): Showed anti-HSV activity, emphasizing the role of heterocyclic substituents in viral inhibition . The target compound’s amino group may lack the heterocyclic π-stacking required for antiviral efficacy but could improve solubility for systemic delivery.

Structural-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) at the 7-position enhance antiestrogenic activity , while halogens (e.g., chlorine in ) may improve target binding through hydrophobic interactions.

- Planar vs. Bulky Substituents : Styryl groups (planar) favor antitumor activity , whereas bulky groups (e.g., pivaloyl in ) may reduce metabolic degradation.

- Hydrogen-Bonding Capacity: The 2-aminophenyl group’s NH₂ moiety could improve solubility and receptor binding but may reduce membrane permeability compared to non-polar substituents.

Biological Activity

2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as PD98059, is a synthetic compound belonging to the flavonoid class. It features a unique structure that includes a benzopyran core with an amino group and a methoxy group, which contribute to its distinctive biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H15N1O3

- Molecular Weight : 267.28 g/mol

- IUPAC Name : 2-(2-amino-3-methoxyphenyl)-4H-chromen-4-one

The presence of the methoxy and amino groups enhances the compound's interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of 2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one are primarily attributed to its role as a mitogen-activated protein kinase (MAPK) inhibitor. This inhibition plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 5.2 - 22.2 |

| HEK-293 (Normal) | 102.4 - 293.2 |

Studies indicate that at concentrations around 5 μM, PD98059 can induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Its selective cytotoxicity against cancer cells while sparing normal cells highlights its potential as a therapeutic agent.

The primary mechanism through which PD98059 exerts its effects is by inhibiting the activation of MAPK pathways. By doing so, it disrupts the signaling cascades that lead to cancer cell proliferation and survival:

- Inhibition of Cell Proliferation : By blocking MAPK activation, PD98059 prevents cancer cells from progressing through the cell cycle.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of PD98059 and its derivatives:

- Antiproliferative Studies : A study evaluated various benzopyran derivatives for their cytotoxicity against six human cancer cell lines, including leukemia and breast cancer models. PD98059 exhibited notable selectivity and potency compared to standard chemotherapeutics like doxorubicin .

- Kinase Inhibition Studies : Research indicated that while PD98059 effectively inhibits certain kinases involved in MAPK signaling, it showed limited stability in human serum, suggesting that modifications may be necessary for enhanced therapeutic efficacy .

-

Comparative Analysis with Other Flavonoids :

- Quercetin : Known for antioxidant properties but lacks specific amino substitution.

- Chrysin : Exhibits anticancer effects but has a simpler structure without methoxy substitutions.

The unique arrangement of functional groups in PD98059 enhances its biological activity compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, bromination of intermediates like 7-acetoxy-4-methyl-2H-1-benzopyran-2-one using n-bromosuccinimide (NBS) in carbon tetrachloride with azobisisobutyronitrile (AIBN) as an initiator (reflux for 20 h) yields halogenated derivatives . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. For amine-functionalized derivatives, coupling reactions with palladium catalysts or nucleophilic substitution under inert atmospheres are recommended. Purity is enhanced via recrystallization (e.g., ethyl acetate) or column chromatography .

Basic: How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1665 cm⁻¹, aromatic C=C at ~1518 cm⁻¹, and N-H stretches for the aminophenyl group at ~3418 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to resolve aromatic proton environments (e.g., methoxy protons at δ ~3.8 ppm, aminophenyl protons at δ ~6.5–7.5 ppm) and confirm substitution patterns .

- XRD : Single-crystal X-ray diffraction provides definitive bond lengths and angles, particularly for verifying the benzopyranone core and substituent orientations .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should assess:

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Benzopyranone derivatives typically degrade above 180°C .

- pH Sensitivity : Conduct accelerated degradation experiments in buffered solutions (pH 1–13) monitored via HPLC. Methoxy and amino groups may hydrolyze under strongly acidic/basic conditions .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the chromone core .

Basic: Which analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and detect at λ = 254–280 nm (chromone absorbance maxima) .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for enhanced sensitivity, targeting molecular ions ([M+H]⁺) and fragmentation patterns .

- Validation : Include recovery studies (>90%) and limit of detection (LOD) < 0.1 µg/mL to ensure reliability .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., methoxy → hydroxy, amino → nitro) to probe electronic effects. Use Suzuki-Miyaura coupling for aryl substitutions .

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., OSCC) using MTT assays. Compare IC₅₀ values to correlate substituent effects with activity .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and dock derivatives into target proteins (e.g., kinases) using AutoDock Vina .

Advanced: What mechanisms underlie the cytotoxicity of this compound against oral squamous cell carcinoma (OSCC)?

Methodological Answer:

Mechanistic studies should include:

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.

- ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species (ROS) generation.

- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., MAPK, NF-κB) .

- Comparative Analysis : Contrast with structurally similar compounds (e.g., 3-styrylchromones) to isolate the role of the 2-aminophenyl group .

Advanced: How should researchers resolve contradictory data in spectroscopic or biological studies?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under standardized conditions (solvent, temperature, instrumentation).

- Cross-Validation : Compare NMR/XRD data with NIST reference spectra .

- Meta-Analysis : Review literature for consensus on bioactivity trends. For example, conflicting cytotoxicity results may arise from cell line variability or assay protocols .

Advanced: What advanced spectroscopic techniques can elucidate tautomeric or conformational dynamics?

Methodological Answer:

- Dynamic NMR : Monitor temperature-dependent shifts to detect keto-enol tautomerism in the chromone ring .

- Time-Resolved Fluorescence : Resolve excited-state interactions between the aminophenyl and methoxy groups.

- Solid-State NMR : Investigate crystalline vs. amorphous phase differences in hydrogen bonding .

Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?

Methodological Answer:

- Salt Formation : React with HCl to improve aqueous solubility via protonation of the amino group.

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and targeted delivery .

- LogP Optimization : Introduce polar substituents (e.g., -OH) to reduce octanol-water partition coefficients .

Advanced: What interdisciplinary approaches integrate synthetic chemistry and computational biology for this compound?

Methodological Answer:

- Fragment-Based Drug Design (FBDD) : Screen benzopyranone fragments against protein targets using molecular docking.

- Machine Learning : Train models on cytotoxicity data to predict bioactivity of novel derivatives .

- Microfluidics : Automate high-throughput synthesis and screening to accelerate SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.